2-[Acetyl(methyl)amino]benzoic acid
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Overview
Description
2-[Acetyl(methyl)amino]benzoic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of benzoic acid, where the amino group is acetylated and methylated
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes involved in amino acid and protein biosynthesis pathways .
Result of Action
Given its potential interaction with enzymes involved in amino acid and protein biosynthesis, it could potentially influence cellular functions and processes related to these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(methyl)amino]benzoic acid typically involves the acetylation of 2-amino benzoic acid (anthranilic acid) with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or deacetylated products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[Acetyl(methyl)amino]benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but lacks the acetyl group.
2-Amino-5-methylbenzoic acid: Another similar compound with a different substitution pattern on the benzene ring.
Methyl anthranilate: A methyl ester of anthranilic acid, used in fragrances and flavorings.
Uniqueness
2-[Acetyl(methyl)amino]benzoic acid is unique due to the presence of both acetyl and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[acetyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQVAJFXPHUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229395 |
Source
|
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78944-67-9 |
Source
|
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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